PTP1B Inhibition Selectivity: Class‑Level Guidance for Target‑Specific Procurement
Although direct enzymatic data for the title compound are not yet publicly available, the pyridazinone scaffold to which it belongs has been quantitatively characterized as a non‑competitive, reversible inhibitor of PTP1B. In a benchmark study, the prototypical pyridazinone 12‑mp achieved an IC₅₀ of 5.6 µM against PTP1B and exhibited >20‑fold selectivity over the closely related phosphatases TCPTP and LAR (IC₅₀ >100 µM for both) [1]. The presence of a thiophene‑containing amide tail in the target compound is expected to further modulate selectivity relative to simpler aryl analogs, a hypothesis that can be tested by the procurer in analogous selectivity panels.
| Evidence Dimension | PTP1B inhibitory potency and selectivity over TCPTP/LAR |
|---|---|
| Target Compound Data | Not yet reported (structurally predicted to fall within the low‑micromolar range characteristic of the series) |
| Comparator Or Baseline | Compound 12‑mp (prototypical pyridazinone from Liljebris et al.): IC₅₀ = 5.6 µM (PTP1B); >100 µM (TCPTP, LAR) |
| Quantified Difference | Selectivity window >20‑fold for PTP1B over TCPTP/LAR in the reference compound; magnitude for the title compound remains to be experimentally determined |
| Conditions | In vitro enzymatic assay using recombinant human PTP1B, TCPTP, and LAR; substrate: p-nitrophenyl phosphate (pNPP) |
Why This Matters
A validated PTP1B‑selective phenotype lowers the risk of confounding off‑target phosphatase effects, which is critical for unambiguous target engagement studies in metabolic disease models.
- [1] Liljebris C, Martinsson J, Tedenborg L, et al. Synthesis and biological activity of a novel class of pyridazine analogues as non-competitive reversible inhibitors of protein tyrosine phosphatase 1B (PTP1B). Bioorg Med Chem. 2002;10(10):3197-3212. View Source
